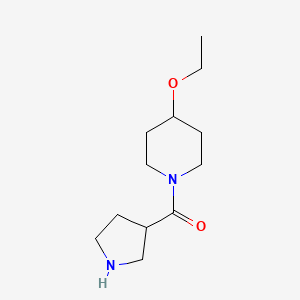

Ácido 1-(3,3-Dimetil-2-oxobutíl)pirrolidin-3-carboxílico

Descripción general

Descripción

Synthesis Analysis

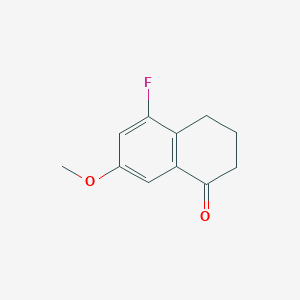

The synthesis of pyrrolidine derivatives, such as DMPA, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The pyrrolidine ring in DMPA is a five-membered nitrogen heterocycle. The saturated scaffold of the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives like DMPA are influenced by steric factors . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is often preferred over the trans orientation .Mecanismo De Acción

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using OMPCA in laboratory experiments is its availability. OMPCA can be easily synthesized from commercially available starting materials, and it is relatively inexpensive. Additionally, the synthesis methods used to produce OMPCA are efficient and yield high yields. However, OMPCA is a relatively unstable compound, and its shelf-life is limited. Additionally, it can be difficult to purify, as it can easily form dimers and polymers.

Direcciones Futuras

The potential future directions for OMPCA research include further studies into its mechanism of action, its ability to act as an anti-inflammatory, an antioxidant, and an antifungal agent, its potential use in the treatment of various diseases, its potential use as an insecticide and as a preservative, and its potential use in the development of new drugs and therapies. Additionally, further research into the synthesis of OMPCA and its purification methods could lead to improved yields and shelf-lives of the compound. Finally, further research into the biochemical and physiological effects of OMPCA could lead to the development of new drugs and therapies that utilize the compound.

Aplicaciones Científicas De Investigación

Química Medicinal

El anillo de pirrolidina, una estructura central en este compuesto, se utiliza ampliamente en química medicinal debido a su versatilidad y la capacidad de mejorar las propiedades farmacocinéticas . La estructura única del compuesto permite la exploración del espacio farmacoforo y contribuye a la estereoquímica de los posibles candidatos a fármacos. Puede utilizarse para sintetizar compuestos biológicamente activos con actividad selectiva de diana, incluidos anticonvulsivos y otros agentes terapéuticos.

Agricultura

En agricultura, este compuesto podría utilizarse en la síntesis de nuevos pesticidas o herbicidas. La capacidad del anillo de pirrolidina para introducir factores estéricos que influyen en la actividad biológica lo convierte en un andamiaje valioso para el desarrollo de agroquímicos con mecanismos de acción específicos .

Ciencia de los Materiales

El potencial del compuesto en la ciencia de los materiales radica en su capacidad de actuar como bloque de construcción para polímeros o pequeñas moléculas con estructuras 3D únicas. Su sistema de anillo saturado permite una mayor probabilidad de generar diversidad estructural, lo cual es crucial en el diseño de nuevos materiales con propiedades específicas .

Ciencia Ambiental

En la ciencia ambiental, el "Ácido 1-(3,3-Dimetil-2-oxobutíl)pirrolidin-3-carboxílico" podría explorarse por su papel en los procesos de biorremediación. Las características estructurales del compuesto podrían aprovecharse para unirse o reaccionar con contaminantes ambientales, ayudando a su descomposición o eliminación .

Bioquímica

El compuesto puede ser significativo en la investigación bioquímica, particularmente en el estudio de las interacciones enzima-sustrato. La no planaridad y la estereogenicidad del anillo de pirrolidina pueden conducir a diferentes perfiles biológicos, lo que lo convierte en un excelente modelo para comprender los modos de unión de las proteínas enantioselectivas .

Farmacología

Farmacológicamente, el compuesto podría investigarse por su eficacia en los sistemas de administración de fármacos. Sus características estructurales pueden mejorar la solubilidad y la estabilidad de los productos farmacéuticos, lo que podría conducir a formulaciones farmacéuticas más eficaces .

Safety and Hazards

Propiedades

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)9(13)7-12-5-4-8(6-12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEKGLMNVIEVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1488895.png)

amine](/img/structure/B1488899.png)

![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1488916.png)